2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
Overview
Description
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.24 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-Dimethylthiazol-5-yl)ethanol is the cellular oxidoreductase enzymes . These enzymes are present in metabolically active cells and play a crucial role in cellular respiration and energy production .
Mode of Action
2-(2,4-Dimethylthiazol-5-yl)ethanol, also known as MTT, is a yellow tetrazolium dye that is readily taken up by viable cells . Once inside the cell, it is reduced by the action of mitochondrial dehydrogenases to form a water-insoluble blue formazan . This reduction process is an indicator of cell viability and metabolic activity .
Biochemical Pathways
The reduction of 2-(2,4-Dimethylthiazol-5-yl)ethanol to formazan is a part of the cellular respiration process . This process involves the transfer of electrons from NAD(P)H, a product of glucose metabolism, to the tetrazolium dye . The degree of light absorption by the formazan product is dependent on the degree of formazan concentration accumulated inside the cell and on the cell surface .
Pharmacokinetics
The pharmacokinetics of 2-(2,4-Dimethylthiazol-5-yl)ethanol involves its uptake by viable cells and its subsequent reduction by mitochondrial dehydrogenases . The resulting formazan product is water-insoluble and must be dissolved for calorimetric measurement . The degree of light absorption by the formazan solution is used to quantify the number of viable, metabolically active cells .
Result of Action
The reduction of 2-(2,4-Dimethylthiazol-5-yl)ethanol to formazan results in a color change from yellow to purple . This color change is an indicator of cell viability and metabolic activity . The greater the formazan concentration, the deeper the purple color, indicating a higher number of viable, metabolically active cells .
Action Environment
The action of 2-(2,4-Dimethylthiazol-5-yl)ethanol is influenced by various environmental factors. For instance, the MTT assay is usually done in the dark since the MTT reagent is sensitive to light . Additionally, the metabolic activity of the cells, which influences the reduction of MTT to formazan, can be affected by factors such as nutrient availability and exposure to cytotoxic agents .
Biochemical Analysis
Biochemical Properties
2-(2,4-Dimethylthiazol-5-yl)ethanol is involved in biochemical reactions where it interacts with NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color . This reduction process reflects the number of viable cells present, making it a valuable tool for measuring cell viability and proliferation . The compound’s interaction with these enzymes is crucial for its role in biochemical assays.
Cellular Effects
2-(2,4-Dimethylthiazol-5-yl)ethanol influences various types of cells and cellular processes. It is readily taken up by viable cells and reduced by mitochondrial dehydrogenases . The reduction product, formazan, accumulates inside the cell and on the cell surface, allowing for the quantification of cell viability . This compound is used to measure cytotoxicity (loss of viable cells) or cytostatic activity (shift from proliferation to quiescence) of potential medicinal agents and toxic materials . The degree of formazan concentration correlates with the number of viable cells, making it a reliable indicator of cell health .
Molecular Mechanism
At the molecular level, 2-(2,4-Dimethylthiazol-5-yl)ethanol exerts its effects through the reduction of the tetrazolium dye to formazan by mitochondrial dehydrogenases . This reduction process primarily occurs in the cytoplasm and to a lesser extent in the mitochondria and cell membrane . The reductase activity in the endoplasmic reticulum is highly dependent on the concentration of intracellular NADH and NADPH . The mitochondrial succinate dehydrogenase and cytochrome c also participate in the reduction of MTT . This interaction with multiple cellular components highlights the compound’s multifaceted role in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-Dimethylthiazol-5-yl)ethanol can change over time. The reduction of MTT to formazan is linear with time over 30 minutes to 2 hours . The compound’s stability and degradation can influence the accuracy of the assay results. Long-term effects on cellular function have been observed, with variations in formazan production correlating with changes in cell number and metabolic activity . The compound’s sensitivity to light necessitates conducting MTT assays in the dark to ensure accurate results .
Dosage Effects in Animal Models
The effects of 2-(2,4-Dimethylthiazol-5-yl)ethanol vary with different dosages in animal models. In vitro studies have shown that the compound is readily taken up by viable cells and reduced by mitochondrial dehydrogenases . Higher concentrations of the compound result in increased formazan production, indicating higher cell viability . At excessively high doses, the compound may exhibit toxic effects, leading to cell death . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for accurate and reliable results.
Metabolic Pathways
2-(2,4-Dimethylthiazol-5-yl)ethanol is involved in metabolic pathways that include the reduction of tetrazolium salts by mitochondrial dehydrogenases . The compound’s interaction with NADH and NADPH-dependent enzymes plays a crucial role in its reduction to formazan . This process is essential for assessing cell viability and metabolic activity in various biochemical assays . The compound’s involvement in these metabolic pathways underscores its significance in cellular metabolism and biochemical research.
Transport and Distribution
Within cells and tissues, 2-(2,4-Dimethylthiazol-5-yl)ethanol is transported and distributed through interactions with cellular transporters and binding proteins . The compound’s reduction to formazan occurs both inside the cell and on the cell surface, indicating its widespread distribution within the cellular environment . The degree of formazan accumulation reflects the compound’s localization and its impact on cellular function . This distribution pattern is crucial for accurately assessing cell viability and metabolic activity.
Subcellular Localization
The subcellular localization of 2-(2,4-Dimethylthiazol-5-yl)ethanol primarily involves the cytoplasm, mitochondria, and cell membrane . The reduction of MTT to formazan occurs in these compartments, with the endoplasmic reticulum playing a significant role in the reductase activity . The compound’s localization within these subcellular compartments influences its activity and function, making it a valuable tool for assessing cellular metabolism and viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-bromo-1,3-thiazole with dimethylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-thiazol-5-yl)ethan-1-ol: Similar structure but lacks the dimethyl groups.
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol: Similar structure with additional methyl groups on the thiazole ring.
Uniqueness
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to the presence of the dimethyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBMZMSRDSGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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